

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate physical properties

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Compound of Interest

Compound Name: 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Cat. No.: B1441514

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An In-depth Technical Guide to **1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate**

Introduction

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS No. 495415-09-3) is a specialized heterocyclic building block integral to modern medicinal chemistry and drug discovery. Its rigid piperidine core, substituted with both a hydroxyl group and a methyl ester at the C4 position, and protected by a tert-butyloxycarbonyl (Boc) group on the nitrogen, presents a unique trifunctional scaffold. This structure allows for precise, regioselective modifications, making it a valuable intermediate in the synthesis of complex molecular architectures, including potent enzyme inhibitors, receptor modulators, and other biologically active compounds.

This guide provides a consolidated overview of the known physical and chemical properties of this compound, intended for researchers and professionals in the fields of organic synthesis and pharmaceutical development. The information herein is synthesized from commercially available data and spectral analysis to ensure a high degree of technical accuracy and practical utility.

Molecular Structure and Chemical Identity

The structural integrity of a synthetic intermediate is paramount for its successful application. The key identifiers and structural representations for **1-Tert-butyl 4-methyl 4-**

hydroxypiperidine-1,4-dicarboxylate are detailed below.

Key Proton Environments		Expected ^1H NMR Regions (ppm)
	Characteristic singlet	~1.45 ppm
Piperidine Axial (4H, m)	Complex multiplets	~1.6-2.0 ppm
Piperidine Equatorial (m)	Complex multiplets	~3.0-3.8 ppm
	Sharp singlet	~3.75 ppm
Hydroxyl (1H, s, br)	Broad, exchangeable	Variable

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